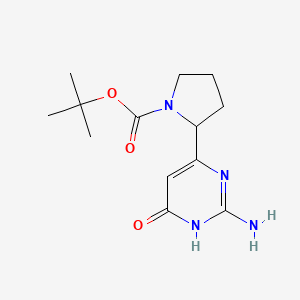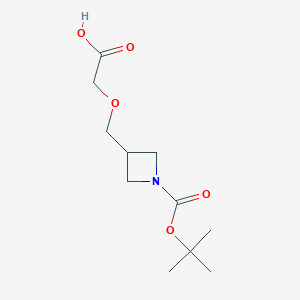
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxolane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine typically involves the reaction of 2,2-dimethyloxolane with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to elevated temperatures and pressures to enhance the reaction rate and yield. The product is subsequently purified using distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of halogenated ethanamine derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in hydrophobic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine
- (S)-1-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
- ®-1-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
Uniqueness
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-(2,2-dimethyloxolan-3-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2)7(3-5-9)4-6-10-8/h7H,3-6,9H2,1-2H3 |
Clé InChI |
MHWPSJYPALKZNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCO1)CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





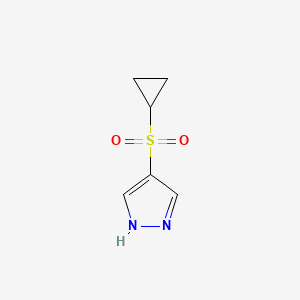
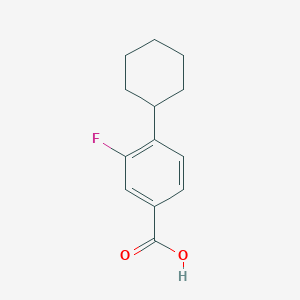
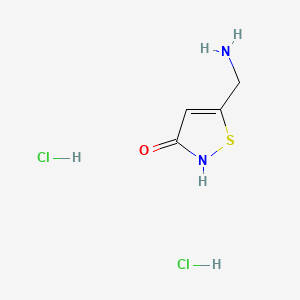
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)
